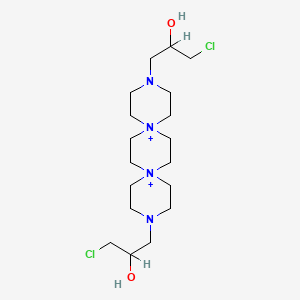
Prospidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Prospidium chloride can be synthesized through a series of chemical reactions involving the formation of a spiro compound. The synthetic route typically involves the reaction of piperazine derivatives with chlorinated alcohols under controlled conditions. The industrial production methods may include the use of protic onium salts as catalysts to facilitate the synthesis of related heterocyclic compounds .
Chemical Reactions Analysis
Prospidium chloride undergoes various chemical reactions, primarily related to its solvation and interactions with other ions in solution. It exhibits specific enthalpic parameters of solute-solute pair interactions, which are essential for understanding its behavior in biological systems. The compound can participate in oxidation, reduction, and substitution reactions, depending on the reagents and conditions used. Common reagents include chlorinated alcohols and piperazine derivatives, and the major products formed from these reactions are typically spiro compounds with cytostatic properties.
Scientific Research Applications
Prospidium chloride has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study the behavior of spiro compounds in different solvents. In biology and medicine, it has been investigated for its cytostatic and anti-inflammatory properties, particularly in the treatment of rheumatoid arthritis and other inflammatory conditions. Additionally, it has shown potential in the treatment of squamous cell carcinoma of the head and neck, as well as HIV-related Kaposi sarcoma .
Mechanism of Action
The exact mechanism of action of prospidium chloride is not fully understood. it is known to interact with DNA, disrupting the cell cycle at the G2 phase and inhibiting the phagocytic activity of monocytes and macrophages. This interaction with DNA is believed to be responsible for its cytostatic and anti-inflammatory effects .
Comparison with Similar Compounds
Prospidium chloride is unique among spiro compounds due to its specific combination of cytostatic and anti-inflammatory properties. Similar compounds include other spiro derivatives and piperazine-based compounds, such as dispiropiperazine derivatives. These compounds also exhibit biological activity, but this compound chloride’s ability to interact with DNA and disrupt the cell cycle sets it apart .
Properties
CAS No. |
27115-14-6 |
|---|---|
Molecular Formula |
C18H36Cl2N4O2+2 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol |
InChI |
InChI=1S/C18H36Cl2N4O2/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20/h17-18,25-26H,1-16H2/q+2 |
InChI Key |
UVYDWIMQPVNRJN-UHFFFAOYSA-N |
SMILES |
C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2 |
Canonical SMILES |
C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2 |
Synonyms |
Chloride, Prospidium Prospidin Prospidine Prospidium Prospidium Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)
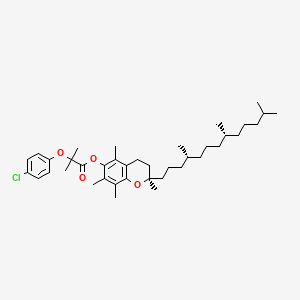
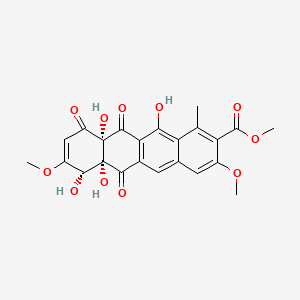
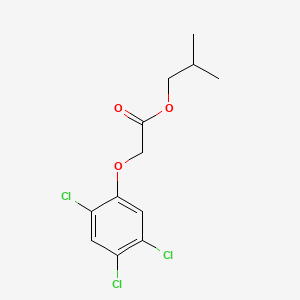
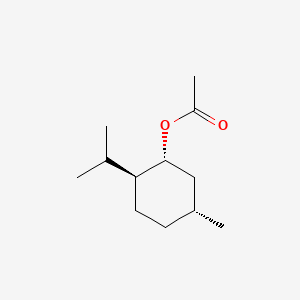
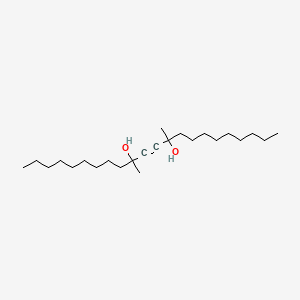
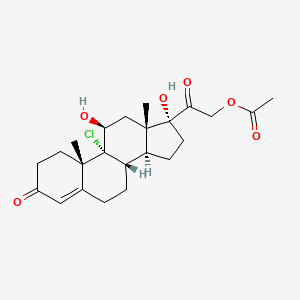
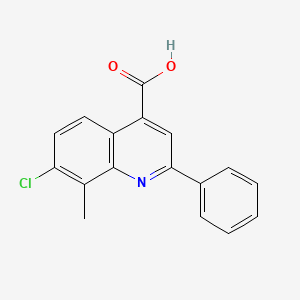
![ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate](/img/structure/B1212671.png)
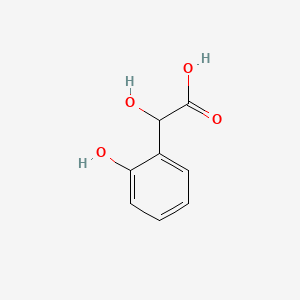
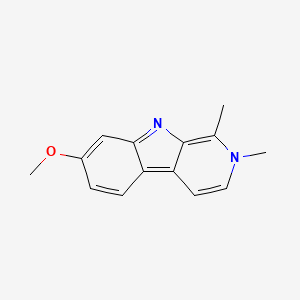
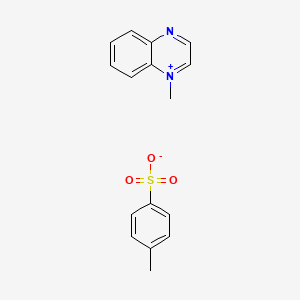
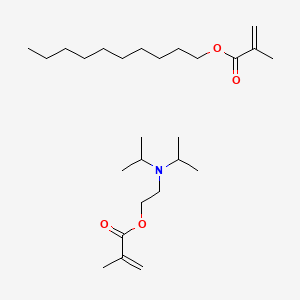
![2H-Pyran-2-one,3-(hydroxymethyl)-4-methoxy-6-[(1R,2S,4aR,8aR)-1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl]-](/img/structure/B1212681.png)
